Tosyl-D-asparagine
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Overview
Description
Tosyl-D-asparagine, also known as N2-(p-tolylsulfonyl)-D-asparagine, is a derivative of the amino acid D-asparagine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the asparagine molecule. This compound is primarily used in organic synthesis and research due to its unique chemical properties .
Scientific Research Applications
Tosyl-D-asparagine is widely used in scientific research due to its role as a protected amino acid derivative. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.
Biological Research: Used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential role in drug development and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Tosyl-D-asparagine is a derivative of the non-essential amino acid D-asparagine . The primary targets of D-asparagine are the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Mode of Action
D-asparagine is known to play a crucial role in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine metabolism involves two key enzymes: asparagine synthetase, which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyzes asparagine to aspartate . Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . It is also involved in the formation of other nutrients such as glucose, proteins, lipids, and nucleotides .
Pharmacokinetics
Asparaginase, an enzyme that breaks down asparagine, is known to induce anti-asparaginase neutralizing antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .
Result of Action
The hydrolysis of asparagine (and/or glutamine) by asparaginase can lead to the activation of gcn2 kinase, which phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 . This could potentially lead to changes in protein synthesis.
Action Environment
It is known that various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by environmental factors such as the presence of other compounds, pH, temperature, and the specific cellular environment.
Safety and Hazards
While specific safety and hazards information for Tosyl-D-asparagine was not found, asparagine is generally considered safe. However, it’s always important to handle biochemicals following appropriate safety guidelines .
Future Directions
Biochemical Analysis
Biochemical Properties
Tosyl-D-asparagine, like other asparagine derivatives, may interact with various enzymes, proteins, and biomoleculesAsparagine itself is known to interact with enzymes such as asparagine synthase (ASNS) and asparaginase (ASNase), which are involved in asparagine synthesis and degradation, respectively .
Cellular Effects
The specific cellular effects of this compound are not well-studied. Asparagine, the core component of this compound, plays a vital role in cellular processes. It is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine also plays a crucial role in cancer cell development .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. Asparagine, a component of this compound, is known to interact with various biomolecules. For instance, asparagine synthase (ASNS) catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase) hydrolyzes asparagine to aspartate .
Temporal Effects in Laboratory Settings
Asparaginase, an enzyme that interacts with asparagine, is known to have various toxicities, most of which are not life-threatening and do not preclude repeat dosing .
Dosage Effects in Animal Models
Asparaginase, an enzyme that interacts with asparagine, has shown an excellent therapeutic response to asparagine-auxotrophic cancers such as acute lymphoblastic leukemia (ALL) .
Metabolic Pathways
This compound likely participates in the metabolic pathways of asparagine. Asparagine is involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes, asparagine synthase (ASNS) and asparaginase (ASNase), are involved in asparagine metabolism .
Transport and Distribution
Asparagine, a component of this compound, acts as a major form of nitrogen storage and transport to sink tissues .
Subcellular Localization
Asparagine, a component of this compound, is known to participate in photorespiration, providing an input of nitrogen to balance an output of serine or glycine to other pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tosyl-D-asparagine typically involves the protection of the amino group of D-asparagine with a tosyl group. One common method includes the reaction of D-asparagine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tosyl-D-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-asparagine and p-toluenesulfonic acid.
Common Reagents and Conditions
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Tosyl-L-asparagine: The L-isomer of Tosyl-D-asparagine, used similarly in organic synthesis.
Fmoc-D-asparagine: Another protected form of D-asparagine, using the fluorenylmethyloxycarbonyl (Fmoc) group.
BOC-L-asparagine: A protected form of L-asparagine using the tert-butyloxycarbonyl (BOC) group.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the tosyl group, which provides distinct reactivity and protection properties compared to other protecting groups like Fmoc and BOC .
Properties
IUPAC Name |
(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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